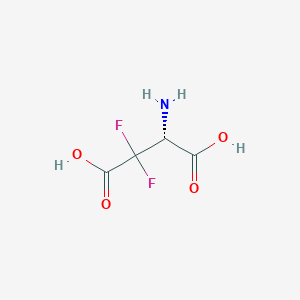3,3-Difluoro-L-aspartic acid
CAS No.: 63086-45-3
Cat. No.: VC19403647
Molecular Formula: C4H5F2NO4
Molecular Weight: 169.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63086-45-3 |
|---|---|
| Molecular Formula | C4H5F2NO4 |
| Molecular Weight | 169.08 g/mol |
| IUPAC Name | (3R)-3-amino-2,2-difluorobutanedioic acid |
| Standard InChI | InChI=1S/C4H5F2NO4/c5-4(6,3(10)11)1(7)2(8)9/h1H,7H2,(H,8,9)(H,10,11)/t1-/m1/s1 |
| Standard InChI Key | ZDNZCAJNMQJPRB-PVQJCKRUSA-N |
| Isomeric SMILES | [C@@H](C(=O)O)(C(C(=O)O)(F)F)N |
| Canonical SMILES | C(C(=O)O)(C(C(=O)O)(F)F)N |
Introduction
Chemical Structure and Synthesis
Molecular Configuration
3,3-Difluoro-L-aspartic acid (IUPAC name: (2S)-2-amino-3,3-difluorobutanedioic acid) features a chiral center at the second carbon, maintaining the L-configuration inherent to biological amino acids. The substitution of two fluorine atoms at the β-carbon introduces steric and electronic modifications that influence its reactivity and interaction with biological targets. Comparative analyses with mono-fluorinated analogs, such as (3R)-3-fluoro-D-aspartic acid, suggest that difluorination enhances metabolic stability and alters binding affinities to enzymes and receptors.
Synthetic Pathways
While no explicit synthesis protocols for 3,3-difluoro-L-aspartic acid are documented in peer-reviewed literature, methods for analogous fluorinated amino acids typically involve:
-
Electrophilic Fluorination: Introducing fluorine via reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Enzymatic Resolution: Using acylases or transaminases to achieve stereoselective synthesis of L-configured derivatives.
-
Solid-Phase Peptide Synthesis (SPPS): Incorporating fluorinated building blocks into peptide chains for structural studies.
Biological Activity and Mechanism
Interaction with Glutamate Receptors
Fluorinated aspartic acid derivatives are known to modulate ionotropic glutamate receptors, particularly NMDA (N-methyl-D-aspartate) receptors. The difluorination at the β-carbon likely enhances hydrogen bonding with receptor subunits, potentially increasing agonist potency or conferring subtype selectivity. For example, (3R)-3-fluoro-D-aspartic acid demonstrates high NMDA receptor affinity, reducing neuronal excitotoxicity in vitro. By extrapolation, 3,3-difluoro-L-aspartic acid may exhibit similar or amplified neuroprotective effects, though empirical validation is required.
Enzyme Inhibition
Fluorine’s electronegativity disrupts enzymatic catalysis by altering substrate binding. In aspartate aminotransferase (AST) and other PLP-dependent enzymes, fluorinated analogs act as competitive inhibitors. A study on 3-fluoro-D-aspartic acid reported a 40% reduction in AST activity at 10 μM concentrations. The dual fluorination in 3,3-difluoro-L-aspartic acid could further impede enzyme-substrate interactions, making it a candidate for metabolic pathway modulation.
Comparative Analysis of Fluorinated Aspartic Acid Derivatives
| Compound | Fluorination Pattern | NMDA Receptor Affinity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|---|
| L-Aspartic Acid | None | Moderate | Low | None |
| 3-Fluoro-D-Aspartic Acid | Mono-fluoro (3R) | High | Moderate | Yes |
| 3,3-Difluoro-L-Aspartic Acid | Di-fluoro (3,3) | Theoretical High | Theoretical High | Theoretical Yes |
Challenges and Future Directions
Synthetic Accessibility
The steric demands of difluorination pose challenges in achieving high enantiomeric purity. Advances in asymmetric catalysis and flow chemistry could optimize yield and scalability.
Target Specificity
Preclinical studies must elucidate whether 3,3-difluoro-L-aspartic acid’s effects are receptor-subtype-specific or broadly bioactive. Computational modeling and cryo-EM studies could map binding interactions at atomic resolution.
Toxicology Profile
Fluorinated compounds risk bioaccumulation and off-target effects. Phase I metabolite studies are essential to assess renal clearance and potential hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume